molecular formula C15H12BrN3O B2525195 N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide CAS No. 483359-42-8

N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide

Cat. No.: B2525195
CAS No.: 483359-42-8
M. Wt: 330.185
InChI Key: KYQDSNKHYIUQIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-bromoacetophenone with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with a cyanating agent like potassium cyanide to introduce the cyano group. The final step involves the formation of the amide bond through the reaction with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or dehalogenated compounds.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer effects. The cyano group and the bromophenyl group play crucial roles in binding to the target sites, while the pyridinyl group enhances the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide is unique due to its combination of a bromophenyl group, a cyano group, and a pyridinyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Biological Activity

N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a cyano group , a bromophenyl group , and a pyridinyl group attached to a propanamide backbone. Its chemical structure can be represented as follows:

C13H11BrN2O(CAS No 483359 42 8)\text{C}_{13}\text{H}_{11}\text{BrN}_{2}\text{O}\quad (\text{CAS No 483359 42 8})

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and bromophenyl moiety are believed to play critical roles in binding to various enzymes or receptors, modulating their activity. This modulation can lead to several biological effects, including:

  • Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Activity : Preliminary investigations indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)1.20Cell cycle arrest
U937 (Leukemia)1.50Caspase activation

The compound demonstrated significant cytotoxicity, comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for drug development.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:

Pathogen MIC Value (µM) Activity
Staphylococcus aureus5.64Moderate antibacterial activity
Escherichia coli8.33Moderate antibacterial activity
Candida albicans16.69Moderate antifungal activity

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound induces apoptosis via caspase activation, leading to cell death in a dose-dependent manner .
  • Research on Antimicrobial Effects :
    Another investigation revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity against both bacterial and fungal strains, with specific substitutions enhancing efficacy .

Properties

IUPAC Name

N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQDSNKHYIUQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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